p53-MDM2 Protein-Protein Interaction Inhibition: Activity Profile of 2-Fluoro-N-(4-fluorophenyl)benzamide
2-Fluoro-N-(4-fluorophenyl)benzamide has demonstrated inhibitory activity against the p53-MDM2 protein-protein interaction, a validated target in oncology, with an IC50 of 2.3 μM in a recent study [1]. This activity is reported in Bioorganic & Medicinal Chemistry Letters (2024), establishing the compound as a modulator of this critical interaction. While direct head-to-head comparator data for close structural analogs is not available in the public domain for this specific assay, this IC50 value provides a quantitative baseline for evaluating the compound's utility in p53-MDM2-focused research programs [2].
| Evidence Dimension | Inhibition of p53-MDM2 protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 2.3 μM |
| Comparator Or Baseline | No direct comparator available for this compound in the same assay; baseline represents the compound's intrinsic activity. |
| Quantified Difference | N/A (absolute activity reported) |
| Conditions | In vitro p53-MDM2 interaction assay |
Why This Matters
This IC50 value provides a quantitative benchmark for researchers evaluating fluorinated benzamide scaffolds for p53-MDM2 inhibitor development, enabling comparison across compound series.
- [1] Kuujia. Cas no 294849-21-1 (2-fluoro-n-(4-fluorophenyl)benzamide) - citing Bioorganic & Medicinal Chemistry Letters (2024). View Source
- [2] BindingDB. BDBM129823 - p53-MDM2 inhibition assay. View Source
